
2-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide” is a chemical compound with the molecular formula C15H12FNO2S3 and a molecular weight of 353.44. It belongs to the class of organic compounds known as phenylpyrazoles . Thiophene-based analogs, such as this compound, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives, like the compound , often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Applications De Recherche Scientifique
Fluorophores for Zinc(II) Detection
Research on zinc(II) specific fluorophores, including sulfonamide derivatives, highlights their importance in studying intracellular zinc. These compounds fluoresce strongly upon binding with Zn2+, a feature critical for biological studies and imaging techniques. The study by Kimber et al. (2001) explored various sulfonamide analogues for their fluorescing characteristics upon Zn2+ binding, contributing to our understanding of the factors affecting fluorophore fluorescence. This research aids in the development of sensitive tools for zinc detection in biological samples (Kimber et al., 2001).
Inhibition of Kynurenine 3-Hydroxylase
Sulfonamides have been studied for their inhibitory effects on kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in neurodegenerative diseases. Röver et al. (1997) synthesized and evaluated N-(4-phenylthiazol-2-yl)benzenesulfonamides, finding compounds with high affinity for the enzyme, contributing to potential therapeutic approaches for conditions such as Alzheimer's and Parkinson's disease (Röver et al., 1997).
COX-2 Inhibition for Pain and Inflammation
Hashimoto et al. (2002) explored 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives for their selectivity and potency as COX-2 inhibitors, highlighting the therapeutic potential of sulfonamide derivatives in treating pain and inflammation. The introduction of a fluorine atom notably increased selectivity, leading to the identification of a potent, orally active COX-2 inhibitor, which has implications for the treatment of rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Electrophilic Asymmetric Fluorination
Liu et al. (2000) developed novel methods for constructing benzo[e][1,2]thiazine-1,1-diones, employing sulfonamide intermediates for electrophilic asymmetric fluorination. This research contributes to synthetic chemistry by providing new pathways for the production of fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals (Liu et al., 2000).
Antidiabetic and Antibacterial Agents
Faidallah and Khan (2012) synthesized a novel series of benzenesulfonamide derivatives of barbituric and thiobarbituric acids, evaluating them for antimicrobial and antidiabetic activities. Some compounds with fluorine substitution exhibited significant antibacterial and antidiabetic activities, showcasing the potential of sulfonamide derivatives in medical applications (Faidallah & Khan, 2012).
Orientations Futures
Thiophene-based analogs, such as “2-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide”, continue to attract great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research may focus on the synthesis of new structural prototypes with more effective pharmacological activity.
Mécanisme D'action
Target of Action
It’s known that thiophene derivatives, which this compound is a part of, have been reported to interact with a variety of biological targets .
Mode of Action
It’s known that thiophene derivatives can interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Thiophene derivatives are known to have a variety of biological and physiological functions .
Propriétés
IUPAC Name |
2-fluoro-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO2S3/c16-12-4-1-2-6-14(12)22(18,19)17-15(11-7-9-20-10-11)13-5-3-8-21-13/h1-10,15,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXXCJDBWFMQQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B2723136.png)
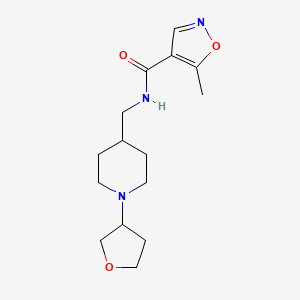

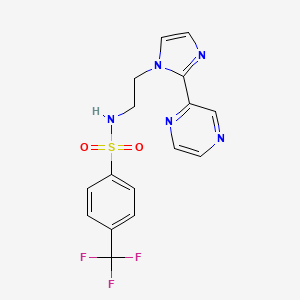

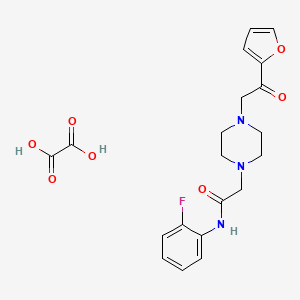
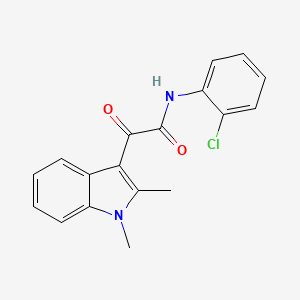
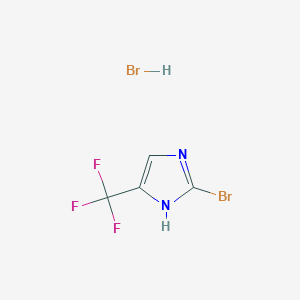
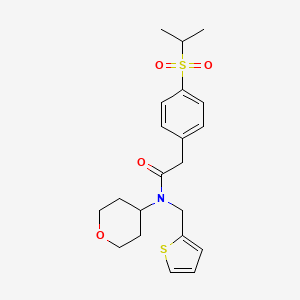
![Tert-butyl 4-{2-oxo-2-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]ethyl}piperidine-1-carboxylate](/img/structure/B2723152.png)
![2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(thiophen-2-yl)acetonitrile](/img/structure/B2723153.png)
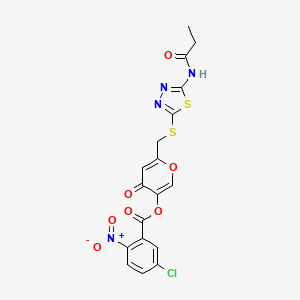
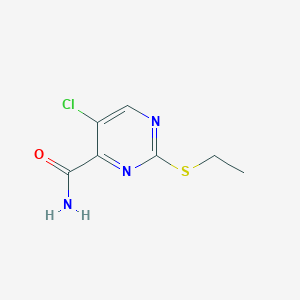
![6-Azaspiro[3.4]octan-2-ol hydrochloride](/img/structure/B2723156.png)